Potassium Ethoxide vs. Sodium Ethoxide: Concentration-Dependent Basicity Divergence in Ethanolic Solution
In ethanolic solutions, sodium ethoxide and potassium ethoxide exhibit identical basicity at low concentrations, but diverge significantly above a critical threshold. Spectrophotometric measurements of Meisenheimer adduct formation equilibrium constants (Kapp) reveal that sodium ethoxide solutions become slightly less basic than potassium ethoxide solutions at concentrations exceeding approximately 0.3 mol dm⁻³ [1]. This divergence is attributed to cation-specific ion-pairing effects that alter the effective concentration of free ethoxide ion available for deprotonation [1].
| Evidence Dimension | Relative basicity in ethanolic solution (measured via Meisenheimer adduct formation equilibrium constant, Kapp) |
|---|---|
| Target Compound Data | Sodium ethoxide: identical basicity to potassium ethoxide up to 0.3 M; slightly less basic at higher concentrations |
| Comparator Or Baseline | Potassium ethoxide: identical basicity to sodium ethoxide up to 0.3 M; maintains higher basicity at elevated concentrations |
| Quantified Difference | No quantitative difference below 0.3 mol dm⁻³; measurable basicity divergence above this threshold |
| Conditions | Reaction of 2,4-dinitroanisole with ethanolic sodium and potassium ethoxide; spectrophotometric determination at 25°C |
Why This Matters
For synthetic applications requiring high ethoxide concentrations (>0.3 M), potassium ethoxide provides superior deprotonation driving force compared to sodium ethoxide.
- [1] Gold V, Toullec J. Meisenheimer adduct formation between 2,4-dinitrophenetole and ethanolic alkali ethoxide solutions: the course of the acidity function JE and thermodynamic solvent isotope effects. J Chem Soc Perkin Trans 2. 1979;1(5):596-602. View Source
